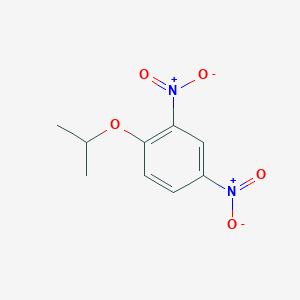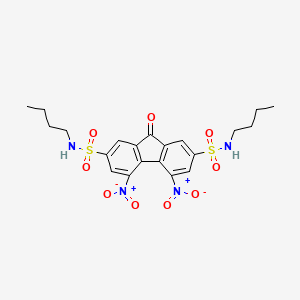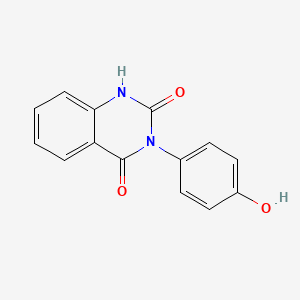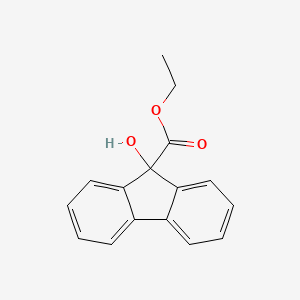![molecular formula C22H28N6O2 B11710200 N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a butanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and butanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the hydrazide backbone may facilitate the formation of reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide
- N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
Uniqueness
N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of N’~1~,N’~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H28N6O2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]butanediamide |
InChI |
InChI=1S/C22H28N6O2/c1-27(2)19-9-5-17(6-10-19)15-23-25-21(29)13-14-22(30)26-24-16-18-7-11-20(12-8-18)28(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,29)(H,26,30)/b23-15+,24-16+ |
Clave InChI |
CIXDUKRGLUOGEZ-DFEHQXHXSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)


![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)



![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)
![Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate](/img/structure/B11710162.png)


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11710170.png)
![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
